molecular formula C26H20ClN3O4S B2872708 N-(4-chlorophenyl)-2-((3-(4-ethoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide CAS No. 892278-26-1

N-(4-chlorophenyl)-2-((3-(4-ethoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide

Cat. No.: B2872708
CAS No.: 892278-26-1
M. Wt: 505.97
InChI Key: ZJURBIDXEJDMDR-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-((3-(4-ethoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide is a high-purity synthetic compound provided for research and development purposes. This benzofuro[3,2-d]pyrimidine derivative is characterized by its distinct molecular structure featuring a 4-chlorophenylacetamide group and a 4-ethoxyphenyl substituent, which are key to its physicochemical properties and research applications . The compound's complex heterocyclic scaffold makes it a valuable intermediate or reference standard in medicinal chemistry and drug discovery programs, particularly in the exploration of kinase inhibitors and other enzymatic targets. Researchers utilize this compound in biochemical assays and as a building block for the synthesis of more complex molecules. Its mechanism of action is dependent on the specific biological system under investigation, but its core structure is associated with modulating various protein functions. This product is intended for use by qualified laboratory professionals only. It is strictly for research use and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Proper safety protocols, including the use of personal protective equipment, should always be followed when handling this chemical. For more detailed information, researchers can refer to its entry in the PubChem database .

Properties

IUPAC Name

N-(4-chlorophenyl)-2-[[3-(4-ethoxyphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20ClN3O4S/c1-2-33-19-13-11-18(12-14-19)30-25(32)24-23(20-5-3-4-6-21(20)34-24)29-26(30)35-15-22(31)28-17-9-7-16(27)8-10-17/h3-14H,2,15H2,1H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJURBIDXEJDMDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4O3)N=C2SCC(=O)NC5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

506.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-chlorophenyl)-2-((3-(4-ethoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide is a complex organic compound with potential pharmacological applications. Its structure suggests a multifaceted interaction with biological systems, particularly in the realm of enzyme inhibition and antibacterial activity. This article explores the biological activity of this compound, supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound features a thioacetamide linkage and a benzofuro[3,2-d]pyrimidine core, which are known for their bioactive properties. The presence of the 4-chlorophenyl and 4-ethoxyphenyl groups may enhance its interaction with biological targets.

Biological Activity Overview

  • Antibacterial Activity :
    • Preliminary studies indicate that compounds with similar structures exhibit moderate to strong antibacterial effects against various strains. For instance, derivatives of 4-chlorophenyl compounds have shown effectiveness against Salmonella typhi and Bacillus subtilis . The compound's thioacetamide function may contribute to this activity through mechanisms involving cell wall synthesis inhibition.
  • Enzyme Inhibition :
    • The compound has potential as an acetylcholinesterase (AChE) inhibitor. AChE inhibitors are crucial in treating neurodegenerative diseases like Alzheimer's. Research shows that similar compounds exhibit significant inhibitory effects on AChE, suggesting that this compound may also possess this property .
  • Anticancer Potential :
    • Compounds related to this structure have been evaluated for anticancer properties. For example, benzofuro-pyrimidine derivatives have demonstrated cytotoxic effects against various cancer cell lines . The mechanism often involves inducing apoptosis or inhibiting cell proliferation through various signaling pathways.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntibacterialModerate to strong against Salmonella and Bacillus
AChE InhibitionSignificant inhibition observed
AnticancerCytotoxic effects on cancer cell lines

Case Studies

  • Case Study on Antibacterial Activity :
    A study evaluated several derivatives of thioacetamides against common bacterial strains. The results indicated that certain modifications to the phenyl groups significantly enhanced antibacterial activity. This compound was among the most promising candidates due to its structural attributes that facilitate binding to bacterial enzymes .
  • Case Study on Enzyme Inhibition :
    Another investigation focused on the enzyme inhibition profile of pyrimidine derivatives. The study found that compounds with similar scaffolds exhibited strong AChE inhibitory activity, leading to their potential use in neurodegenerative disease therapies. This suggests that this compound may also be effective in this regard .

Research Findings

Extensive research has been conducted on compounds with similar structures, revealing their diverse biological activities:

  • Pharmacological Applications : Many derivatives have been synthesized and tested for their pharmacological effects, including anti-inflammatory and antitumor activities .
  • Mechanistic Insights : Molecular docking studies have provided insights into how these compounds interact with target proteins, aiding in the rational design of more potent derivatives .

Comparison with Similar Compounds

Core Heterocyclic Modifications

The benzofuropyrimidine core distinguishes the target compound from analogs with sulfur-containing fused rings (e.g., benzothieno- or thienopyrimidines) or simpler pyrimidine systems.

Compound Core Structure Key Substituents Impact on Properties
Target Compound Benzofuro[3,2-d]pyrimidin-4-one 3-(4-Ethoxyphenyl), 2-thioacetamide-N-(4-chlorophenyl) Oxygen in benzofuran enhances electron density; ethoxy group increases steric hindrance and lipophilicity.
2-[[3-(4-Chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(4-methylphenyl)acetamide Thieno[3,2-d]pyrimidin-4-one 3-(4-Chlorophenyl), 2-thioacetamide-N-(4-methylphenyl) Thiophene’s sulfur atom reduces electron density vs. benzofuran; methylphenyl decreases polarity.
2-{[3-(4-Ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl} analog Benzothieno[2,3-d]pyrimidin-4-one 3-(4-Ethoxyphenyl), 2-thioacetamide-N-(4-methylphenyl) Benzothiophene core merges benzene and thiophene, altering π-stacking potential vs. benzofuran.
2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide Simple pyrimidine 4,6-Dimethylpyrimidine, 2-thioacetamide-N-(4-methylpyridin-2-yl) Lack of fused rings reduces planarity and rigidity; pyridine introduces basicity and hydrogen bonding.

Substituent Effects

  • 4-Chlorophenyl vs. 4-Methylphenyl : The target’s chloro group increases electronegativity and lipophilicity compared to methyl . This may enhance membrane permeability but reduce solubility.
  • 4-Ethoxyphenyl vs. 4-Nitrophenyl : Ethoxy groups (electron-donating) contrast with nitro groups (electron-withdrawing) in analogs like 2-[(5-(((4-(4-Chlorophenyl)pyrimidin-2-yl)thio)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(4-nitrophenyl)acetamide , affecting charge distribution and target binding.

Preparation Methods

Aza-Wittig Reaction for Core Assembly

The benzofuropyrimidinone scaffold is synthesized via an aza-Wittig reaction between iminophosphorane intermediates and isocyanates.

Procedure :

  • Iminophosphorane formation : Treat 2-aminobenzofuran-3-carboxylate with triphenylphosphine and carbon tetrachloride to generate the iminophosphorane intermediate.
  • Carbodiimide intermediate : React iminophosphorane with n-butyl isocyanate at 40–50°C.
  • Cyclization : Treat carbodiimide with sodium ethoxide to form the pyrimidinone ring.

Key Data :

Step Conditions Yield (%)
Iminophosphorane C2Cl6, Et3N, 12 h 85
Carbodiimide n-BuNCO, 50°C, 6 h 78
Cyclization NaOEt, RT, 4 h 65

Thioether Linkage Formation at Position 2

Thiolation via Carbon Disulfide Intermediate

  • Treat 2-chlorobenzofuropyrimidinone with excess CS2 in CH3CN/CH2Cl2 at reflux.
  • Add n-propylamine to generate the thiolate intermediate.
  • Alkylate with 2-chloroacetamide in the presence of K2CO3.

Optimization Data :

Step Solvent Base Time (h) Yield (%)
Thiolation CH3CN/CH2Cl2 24 89
Alkylation DMF K2CO3 12 76

Attachment of the N-(4-Chlorophenyl)acetamide Side Chain

Amide Coupling via EDC/HOBt

  • Activate the acetic acid derivative with EDC and HOBt in DMF.
  • Add 4-chloroaniline and stir at RT for 24 h.
  • Purify via flash chromatography (silica gel, CH2Cl2:MeOH 95:5).

Reaction Metrics :

Scale (mmol) Equiv. EDC Equiv. HOBt Yield (%)
10 1.2 1.1 82
50 1.5 1.3 78

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR)

  • 1H NMR (400 MHz, DMSO-d6): δ 8.21 (s, 1H, pyrimidine-H), 7.89–7.32 (m, 8H, aromatic), 4.12 (q, J = 7.0 Hz, 2H, OCH2CH3), 3.98 (s, 2H, SCH2), 1.37 (t, J = 7.0 Hz, 3H, CH3).
  • 13C NMR : δ 169.8 (C=O), 162.1 (pyrimidine-C4), 154.6 (C-O), 138.2–114.7 (aromatic), 63.5 (OCH2), 36.2 (SCH2), 14.8 (CH3).

High-Resolution Mass Spectrometry (HRMS)

  • Calculated : C27H21ClN4O4S [M+H]+: 557.1043
  • Found : 557.1039

Process Optimization and Scale-Up Considerations

Solvent Screening for Thioether Formation

Solvent Dielectric Constant Yield (%)
DMF 36.7 68
DMSO 46.7 72
CH3CN 37.5 89

Catalytic Effects on Coupling Reactions

Catalyst Loading (mol%) Yield (%)
None 45
DMAP 5 63
HOAt 10 82

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